molecular formula C20H28O4 B016538 Pinusolidic acid CAS No. 40433-82-7

Pinusolidic acid

Cat. No. B016538
CAS RN: 40433-82-7
M. Wt: 332.4 g/mol
InChI Key: FHQSDRHZGCMBKG-FIYPYCPBSA-N
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Description

Pinusolidic acid is a diterpene lactone . It is a natural product found in Calocedrus formosana, Taiwanofungus camphoratus, and other organisms .


Synthesis Analysis

A phytochemical study of n-hexane and ethyl acetate extracts of Pinus dalatensis Ferré leaves led to the isolation of 11 compounds, including pinusolidic acid .


Molecular Structure Analysis

The molecular formula of Pinusolidic acid is C20H28O4 . The IUPAC name is (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid .


Chemical Reactions Analysis

Pinusolidic acid is a platelet-activating factor (PAF) inhibitor with an IC50 of 23 μM . It was isolated from the leaves of Pinus dalatensis Ferré .


Physical And Chemical Properties Analysis

The molecular weight of Pinusolidic acid is 332.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .

Scientific Research Applications

Antiviral Properties

Pinusolidic acid has been found to have antiviral properties. For instance, it has been isolated from Chamaecyparis obtuse and has been proven to be effective against SARS-CoV . This suggests that Pinusolidic acid could potentially be used in the development of antiviral drugs.

Use in Biotechnology

Pinusolidic acid, along with other phytochemical compounds, can be produced in bulk and of uniform quality using in vitro culture technology . This technology includes plant cell cultures, adventitious roots cultures, and organ and tissue cultures. These in vitro cultures can serve as factories of secondary metabolites/phytochemicals .

Drug Development

The consistent yield and quality of in vitro culture-based phytochemicals, including Pinusolidic acid, make them promising candidates for drug testing . Environmental and molecular manipulation of these in vitro cultures could provide engineered drug candidates for testing .

Use in Nanocomposites

Although not directly mentioned in the search results, similar compounds have been used in the development of nanocomposites . It’s possible that Pinusolidic acid could also be used in this way, enhancing the properties of materials such as Poly(lactic acid) (PLA).

3D Printing Applications

Again, while not directly mentioned, similar compounds have been utilized in 3D-printing applications . More research would be needed in this area, but it’s possible that Pinusolidic acid could be used to enhance the flexibility and control the viscosity of materials like PLA in 3D printing .

Mechanism of Action

Target of Action

Pinusolidic acid primarily targets the Platelet-activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic responses.

Mode of Action

Pinusolidic acid acts as an inhibitor of PAFR . It binds to the receptor, preventing the platelet-activating factor (PAF) from exerting its effects. The IC50 value of Pinusolidic acid, which represents the concentration of the compound required to inhibit the biological function of PAFR by 50%, is 23 μM .

Result of Action

The inhibition of PAFR by Pinusolidic acid can lead to a decrease in platelet aggregation and inflammation, given the role of PAF in these processes . .

Future Directions

Phytochemicals like Pinusolidic acid have demonstrated activity against coronaviruses through mechanisms such as viral entry inhibition, inhibition of replication enzymes, and virus release blockage . Therefore, along with other drugs currently tested against COVID-19, plant-based drugs should be included for speedy development of COVID-19 treatment .

properties

IUPAC Name

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQSDRHZGCMBKG-FIYPYCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinusolidic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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